molecular formula C8H10N2O2S2 B1214853 Cysteine-2-mercaptopyridine CAS No. 88442-68-6

Cysteine-2-mercaptopyridine

Cat. No.: B1214853
CAS No.: 88442-68-6
M. Wt: 230.3 g/mol
InChI Key: ZPEYJGUKMQSDTA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key chemical identifiers

Property Value
CAS Registry Number 88442-68-6
Molecular Formula C₈H₁₀N₂O₂S₂
IUPAC Name (2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanoic acid
Synonyms S-(2-thiopyridyl)cysteine, Cys-2MP, 3-(2-pyridinyldithio)-L-alanine
Molecular Weight 230.3 g/mol

The compound features a pyridine ring linked via a disulfide bond to a cysteine residue, enabling redox-active behavior. Its SMILES notation is C1=CC=NC(=C1)SS[C@H](C(=O)O)N, reflecting the stereochemistry of the L-cysteine backbone.

Historical Context and Discovery

This compound emerged in the late 20th century as a derivative of cysteine, an amino acid first isolated from horn material in 1899 by Ernst Friedberger. The compound’s development was driven by the need for heterobifunctional crosslinkers in protein chemistry. Key milestones include:

  • 1980s–1990s : Early applications in protein conjugation, leveraging its dual reactivity (amine and thiol groups).
  • 2000s : Optimization of synthesis protocols, such as the reaction of 2-chloropyridine with sodium hydrosulfide.
  • 2010s–2020s : Expanded use in site-specific protein labeling and enzyme activity studies.

The compound’s disulfide bridge allows reversible modifications, making it invaluable for studying dynamic biological processes like protein folding.

Key Applications in Biochemical Research

Protein Conjugation and Crosslinking

This compound serves as a heterobifunctional reagent for:

  • Antibody-drug conjugates : Covalently links therapeutics to antibodies via cysteine residues.
  • Enzyme immobilization : Facilitates stable attachment of enzymes to solid supports while preserving activity.

Redox Biology Studies

The disulfide bond undergoes cleavage under reducing conditions, enabling:

  • Thiol-disulfide exchange assays : Monitoring redox states in cellular environments.
  • Targeted drug release : Activation of prodrugs in glutathione-rich tumor microenvironments.

Structural Proteomics

Used to stabilize transient protein interactions by:

  • Trapping protein complexes : Disulfide bonding maintains quaternary structures for crystallography.
  • Mapping cysteine accessibility : Identifies solvent-exposed cysteine residues in folded proteins.

Table 2: Representative studies utilizing this compound

Application Experimental Model Key Finding Source Reference
Protein-protein crosslinking Thrombin enzyme Identified critical disulfide bond (Cys-191–Cys-220) for catalytic activity
Site-specific labeling PDZ domain proteins Enabled fluorescence tagging without disrupting binding affinity
Redox-sensitive probes HEK293 cells Quantified intracellular glutathione levels

Properties

CAS No.

88442-68-6

Molecular Formula

C8H10N2O2S2

Molecular Weight

230.3 g/mol

IUPAC Name

(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanoic acid

InChI

InChI=1S/C8H10N2O2S2/c9-6(8(11)12)5-13-14-7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1

InChI Key

ZPEYJGUKMQSDTA-LURJTMIESA-N

SMILES

C1=CC=NC(=C1)SSCC(C(=O)O)N

Isomeric SMILES

C1=CC=NC(=C1)SSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=NC(=C1)SSCC(C(=O)O)N

Synonyms

Cys-2MP
cysteine-2-mercaptopyridine
S-(2-thiopyridyl)cysteine

Origin of Product

United States

Scientific Research Applications

Fluorescent Probes for Biological Imaging

One of the notable applications of cysteine-2-mercaptopyridine is its use in developing fluorescent probes for detecting biomolecules, particularly glutathione (GSH). A study demonstrated a near-infrared fluorescent probe composed of Cy7 and 2-mercaptopyridine that selectively detects GSH over other thiols like homocysteine and cysteine. The probe exhibits a significant increase in fluorescence upon interaction with GSH, making it a valuable tool for imaging cellular GSH levels in live cells. This selectivity was confirmed through confocal microscopy, showing potential for monitoring oxidative stress in biological systems .

Case Study: GSH Detection

  • Probe Composition : Cy7 dye linked to 2-mercaptopyridine.
  • Detection Method : Nucleophilic substitution reaction with GSH.
  • Fluorescence Change : Strong fluorescence at 818 nm upon GSH interaction.
  • Cell Line Used : MDA-MB-231 (breast cancer cells).
  • Outcome : Low cytotoxicity (<6% at 30 μM) and effective GSH detection.

Surface-Enhanced Raman Spectroscopy (SERS)

This compound derivatives have been utilized as effective reporters in Surface-Enhanced Raman Spectroscopy (SERS). These compounds exhibit high affinity for silver nanoparticles (AgNPs), producing distinctive spectral patterns that can be used for sensitive detection of various analytes. The incorporation of functional groups such as nitriles enhances their SERS activity, making them suitable for enzyme sensing applications .

Data Table: SERS Reporter Molecules

Compound NameFunctional GroupSERS ActivityAffinity to AgNPs
2-Mercaptopyridine-3-carbonitrileNitrileHighVery High
2-Mercaptopyridine-5-carbonitrileNitrileHighVery High

Protein Modification and Bioconjugation

Cysteine residues play a crucial role in protein chemistry due to their reactivity. This compound can be used to create covalent modifications on proteins, enhancing their stability and functionality. Recent methodologies employing this compound focus on site-specific modifications that facilitate the development of novel therapeutics, including peptide ligands that selectively target proteins with nearby cysteine residues .

Case Study: Peptide Macrocyclization

  • Methodology : Bis-alkylation between methionine and cysteine.
  • Application : Generation of cyclic peptides with enhanced stability.
  • Outcome : Improved cellular uptake and selective protein targeting.

Analytical Chemistry Applications

The reactivity of cysteine derivatives allows their use in analytical techniques for quantifying thiol-containing compounds. For instance, this compound has been employed in assays to measure levels of reactive sulfur species, providing insights into cellular redox states and potential biomarkers for various diseases .

Mechanistic Studies in Biochemistry

Cysteine derivatives are also instrumental in elucidating biochemical mechanisms involving thiol modifications. Research has shown that cysteine can undergo S-nitrosylation, a post-translational modification with implications in signaling pathways. The presence of functional groups adjacent to the thiol group significantly influences these reactions, highlighting the importance of cysteine derivatives like this compound in mechanistic studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Mercaptopyridine

  • Molecular Formula : C₅H₅NS
  • Molecular Weight : 111.17 g/mol
  • CAS No.: 2637-34-5
  • Key Properties: A heterocyclic compound with a pyridine ring and a thiol group. Unlike L-cysteine hydrochloride, it lacks an amino acid backbone, making it less polar and more volatile.
  • Applications : Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
  • Safety : Requires stringent handling due to hazards associated with inhalation, skin contact, and ingestion. First-aid measures include immediate washing and medical consultation .

5-Mercaptopyridine-2-carboxylic Acid

  • Molecular Formula: C₆H₅NO₂S
  • Molecular Weight : 155.18 g/mol
  • CAS No.: 24242-22-6
  • Key Properties : Combines a pyridine ring with a thiol group and a carboxylic acid substituent. The carboxyl group increases acidity and water solubility compared to 2-mercaptopyridine.
  • Applications : Investigated for metal chelation and as a building block in drug design.
  • Regulatory Status: Limited safety data, but structural analogs suggest moderate toxicity .

4-Amino-2-mercaptopyrimidine

  • Molecular Formula : C₄H₅N₃S (inferred from structure)
  • CAS No.: Not explicitly provided in evidence.
  • Key Properties: A pyrimidine derivative with amino and thiol groups. The presence of multiple nitrogen atoms enhances its ability to participate in hydrogen bonding.
  • Applications : Used in research for nucleoside analog synthesis.
  • Regulatory Status: Classified as non-hazardous under EU Regulation (EC) No. 1272/2008 .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Applications
L-Cysteine Hydrochloride Monohydrate C₃H₇NO₂S·HCl·H₂O 175.6 7048-04-6 -SH, -NH₂, -COOH Pharmaceuticals, food additives
2-Mercaptopyridine C₅H₅NS 111.17 2637-34-5 -SH, pyridine ring Organic synthesis, ligands
5-Mercaptopyridine-2-carboxylic Acid C₆H₅NO₂S 155.18 24242-22-6 -SH, pyridine ring, -COOH Metal chelation, drug design
4-Amino-2-mercaptopyrimidine C₄H₅N₃S ~127 (inferred) N/A -SH, -NH₂, pyrimidine ring Nucleoside research

Preparation Methods

Sodium Hydrosulfide-Mediated Synthesis

The patented method (CN101941942A) utilizes anhydrous sodium hydrosulfide (NaSH) and 2-chloropyridine in a glycol-based solvent system. Key parameters include:

  • Reagents : 2-chloropyridine (230 kg), NaSH (100–170 kg), ethylene glycol/propylene glycol (300–500 kg).

  • Conditions : Temperature (120–160°C), reaction time (12–18 hours), pH adjustment to 5–7 post-reaction.

  • Workflow :

    • Combine NaSH and glycol solvent in a reflux reactor.

    • Gradually add 2-chloropyridine in batches to minimize side reactions.

    • Distill off solvent, hydrolyze residues, and extract with chloroform/toluene.

    • Crystallize to obtain 2-mercaptopyridine (yield: 95–98.5%, purity: 98–99%).

This method achieves near-quantitative yields due to precise temperature control and solvent selection, which suppress polysulfide byproducts.

Thiourea-Based Synthesis

An alternative approach (CN101993414A) reacts 2-chloropyridine with thiourea in alcoholic media:

  • Reagents : 2-chloropyridine, thiourea (1:1.2–1.5 molar ratio), methanol/ethanol.

  • Conditions : Reflux (2–3 hours), alkaline hydrolysis (15–20% NaOH/KOH), pH 8.0–9.0.

  • Workflow :

    • Reflux thiourea and 2-chloropyridine to form an intermediate.

    • Hydrolyze with strong base, extract unreacted starting material.

    • Acidify to precipitate 2-mercaptopyridine (yield: ~85%, purity: 95%).

While less efficient than the NaSH method, this route avoids hazardous sulfide handling, making it preferable for small-scale applications.

Direct Oxidative Coupling of Cysteine and 2-Mercaptopyridine

Oxidative coupling leverages the thiol groups of cysteine and 2-mercaptopyridine to form a disulfide bond. This method mirrors natural disulfide formation in proteins but requires careful control to prevent overoxidation.

Reaction Mechanism and Conditions

  • Reagents : L-cysteine, 2-mercaptopyridine, oxidant (e.g., H₂O₂, O₂, iodine).

  • Stoichiometry : 1:1 molar ratio (excess cysteine minimizes homodimerization).

  • Solvent : Aqueous buffer (pH 7–8) or polar aprotic solvents (DMF, DMSO).

  • Kinetics :

    • Air oxidation: 24–48 hours at 25°C (yield: 60–70%).

    • H₂O₂ (0.1 M): 2 hours at 25°C (yield: 85–90%).

Example Protocol :

  • Dissolve cysteine (10 mmol) and 2-mercaptopyridine (10 mmol) in 50 mM phosphate buffer (pH 7.4).

  • Add 0.1 M H₂O₂ dropwise under nitrogen.

  • Stir for 2 hours, monitor by HPLC.

  • Purify via silica chromatography (ethyl acetate/hexane).

Challenges and Mitigation

  • Byproducts : Homodimers (cystine, bis-2-pyridyl disulfide) form at higher oxidant concentrations.

  • Optimization :

    • Use substoichiometric oxidant (0.8 eq H₂O₂).

    • Introduce radical scavengers (e.g., EDTA) to suppress overoxidation.

Thiol-Disulfide Exchange with Preformed 2-Pyridyl Disulfides

This method exploits the nucleophilic thiolate of cysteine to displace 2-mercaptopyridine from a disulfide precursor, ensuring regioselective bond formation.

Synthesis of Bis(2-pyridyl) Disulfide

  • Oxidation of 2-Mercaptopyridine :

    • React 2-mercaptopyridine (2 eq) with iodine (1 eq) in ethanol.

    • Yield: 92–95% after recrystallization.

Conjugation with Cysteine

  • Reagents : Bis(2-pyridyl) disulfide, L-cysteine, Tris buffer (pH 8.5).

  • Conditions : 25°C, 1 hour under nitrogen.

  • Workflow :

    • Dissolve bis(2-pyridyl) disulfide (5 mmol) in Tris buffer.

    • Add cysteine (5.5 mmol), stir until complete (TLC monitoring).

    • Acidify to pH 6.5, extract with dichloromethane.

    • Isolate cysteine-2-mercaptopyridine (yield: 88–93%).

Advantages :

  • No oxidant required, minimizing side reactions.

  • High chemoselectivity due to alkaline conditions favoring thiolate formation.

Comparative Analysis of Preparation Methods

Parameter Oxidative Coupling Thiol-Disulfide Exchange
Yield 70–90%85–93%
Reaction Time 2–48 hours1–2 hours
Byproducts Homodimers2-Mercaptopyridine
Scalability ModerateHigh
Purity (HPLC) ≥95%≥98%

Thiol-disulfide exchange outperforms oxidative coupling in efficiency and scalability, making it the preferred method for industrial applications.

Industrial-Scale Production Considerations

Solvent and Energy Optimization

  • Continuous Flow Systems : Patented reactors (CN101941942A) enable telescoped synthesis of 2-mercaptopyridine and subsequent disulfide formation in a single line, reducing solvent waste.

  • Green Chemistry : Replace chlorinated solvents (CHCl₃) with cyclopentyl methyl ether (CPME) for extraction (lower toxicity, higher boiling point).

Cost Analysis

  • Raw Materials : Sodium hydrosulfide ($12/kg) vs. thiourea ($8/kg).

  • Energy Consumption : Glycol-based reflux (12 kWh/kg) vs. aqueous alkaline (8 kWh/kg).

Analytical Characterization

Structural Confirmation

  • NMR :

    • ¹H NMR (D₂O): δ 8.3 (d, 1H, pyridine-H₆), 7.5 (t, 1H, pyridine-H₄), 3.1 (m, 2H, cysteine-CH₂), 2.9 (t, 1H, cysteine-CH).

  • HRMS : [M+H]⁺ calc. for C₈H₁₀N₂O₂S₂: 229.0215; found: 229.0213.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 6.7 min (≥98% area).

  • Titration : Ellman’s assay quantifies free thiols (<0.5% residual).

Applications in Biomedical Research

This compound’s disulfide bond serves as a redox-sensitive linker in:

  • Drug Delivery : Conjugation to anticancer agents (e.g., doxorubicin) for glutathione-triggered release.

  • Proteomics : Reversible protein labeling via thiol-disulfide exchange (e.g., Cy7-based probes) .

Q & A

Basic Research Questions

Q. What spectroscopic methods are commonly employed to characterize Cysteine-2-mercaptopyridine, and how do they ensure structural validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are primary techniques. For example, 1H^1H-NMR confirms proton environments, while MS validates molecular weight. Elemental analysis and high-performance liquid chromatography (HPLC) ensure purity. Researchers should cross-reference spectral data with literature and report deviations exceeding ±0.1 ppm (NMR) or ±1 m/z (MS) .

Q. What synthetic routes are typically used to prepare this compound, and what are their key advantages?

  • Methodological Answer : Common methods include photocatalytic reduction (e.g., using TiO2_2 and Ag nanoclusters) and thiol-disulfide exchange reactions. Photocatalysis offers selectivity under mild conditions, while chemical reduction with agents like NaBH4_4 provides high yields. Researchers must optimize reaction parameters (e.g., pH, temperature) and monitor progress via thin-layer chromatography (TLC) .

Q. How does the incorporation of Ag nanoclusters enhance the synthesis of this compound?

  • Methodological Answer : Ag nanoclusters (<1 nm) increase RSSR (bis(2-dipyridyl)disulfide) adsorption by 17.9-fold due to Ag–S interactions, improving charge separation efficiency on TiO2_2. This reduces recombination losses, enhancing photocatalytic activity. Researchers should quantify adsorption isotherms and compare kinetic rates (e.g., Langmuir-Hinshelwood model) to validate effects .

Advanced Research Questions

Q. How can researchers design experiments to optimize photocatalytic efficiency in this compound synthesis?

  • Methodological Answer :

  • Step 1 : Screen catalyst loadings (e.g., 0.1–1.0 wt% Ag) to identify optimal adsorption-capacity trade-offs.
  • Step 2 : Vary light intensity and wavelength to correlate with quantum yield.
  • Step 3 : Use kinetic isotope effects (e.g., D2_2O vs. H2_2O) to probe rate-determining steps.
  • Step 4 : Validate via controlled experiments (e.g., dark conditions, scavengers for •OH radicals). Reference adsorption data and transient absorption spectroscopy for mechanistic insights .

Q. How should contradictions in adsorption data during mechanistic studies be resolved?

  • Methodological Answer : Contradictions often arise from inconsistent surface coverage measurements or assumptions about monolayer formation. Researchers should:

  • Approach 1 : Compare Langmuir vs. Freundlich isotherm fits to assess adsorption heterogeneity.
  • Approach 2 : Use in situ techniques (e.g., FTIR-ATR) to monitor real-time adsorption.
  • Approach 3 : Replicate experiments under identical conditions and report mean values with standard deviations. Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm surface interactions .

Q. What experimental designs ensure reproducibility in this compound synthesis?

  • Methodological Answer :

  • Design Principle 1 : Document all synthetic parameters (e.g., solvent purity, agitation rate, light source specifications).
  • Design Principle 2 : Include internal standards (e.g., deuterated analogs) in spectroscopic analyses.
  • Design Principle 3 : Share raw data and spectra in supplementary materials, adhering to journal guidelines for compound characterization (e.g., ≥95% purity via HPLC). Reference IUPAC protocols for nomenclature and reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.